characterization of 4-Methoxyphenyl 4-hydroxybenzoate
characterization of 4-Methoxyphenyl 4-hydroxybenzoate
An In-depth Technical Guide to the Characterization of 4-Methoxyphenyl 4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive framework for the definitive characterization of 4-Methoxyphenyl 4-hydroxybenzoate (CAS No. 50687-62-2). As a molecule of interest in materials science, particularly in the synthesis of liquid crystals and polymers, its unambiguous identification and purity assessment are paramount. This document moves beyond a simple recitation of data, offering a logically structured narrative that explains the causal relationships behind the chosen analytical methodologies. We will delve into the synthesis, spectroscopic analysis (NMR, IR, MS), chromatography, and thermal analysis, presenting each protocol as a self-validating system. The aim is to equip researchers and development professionals with both the theoretical basis and practical workflows required to confidently synthesize and verify this compound.
Introduction and Physicochemical Profile
4-Methoxyphenyl 4-hydroxybenzoate is an aromatic ester comprising a 4-hydroxybenzoate unit linked to a 4-methoxyphenyl group. Its bifunctional nature, possessing both a free phenolic hydroxyl group and an ester linkage, makes it a valuable monomer and synthetic intermediate.
The initial step in any characterization workflow is to establish the fundamental physicochemical properties of the compound. This data serves as the primary, albeit preliminary, point of comparison against a newly synthesized batch.
| Property | Value | Source |
| CAS Number | 50687-62-2 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₄ | |
| Molecular Weight | 244.24 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 193.0 - 197.0 °C | [1] |
| Synonyms | 4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester, 4-Methoxyphenylparaben | [3] |
| Solubility | Soluble in methanol, acetone; slightly soluble in water |
The high melting point is indicative of a well-ordered crystal lattice, likely stabilized by intermolecular hydrogen bonding via the free phenolic hydroxyl group. This structural feature is a key consideration for selecting appropriate solvents for both reaction and analysis.
Synthesis Pathway: Steglich Esterification
To characterize a molecule, one must first obtain it. A reliable method for synthesizing 4-Methoxyphenyl 4-hydroxybenzoate is the Steglich esterification, a well-established reaction that couples a carboxylic acid and an alcohol.
Causality of Experimental Choice: The Steglich esterification is chosen for its mild reaction conditions, which prevents unwanted side reactions that could occur at higher temperatures, especially given the presence of two phenolic groups. Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, activating the carboxylic acid group of 4-hydroxybenzoic acid. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the nucleophilic attack by the hydroxyl group of 4-methoxyphenol.
Experimental Protocol: Synthesis
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-hydroxybenzoic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).
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Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) (see Section 4).
-
Work-up: Upon completion, filter off the DCU precipitate. Wash the filtrate with a mild acid (e.g., 1M HCl) to remove unreacted DMAP, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted 4-hydroxybenzoic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Visualization: Synthesis Workflow
Caption: Steglich esterification workflow for synthesis.
Spectroscopic and Spectrometric Elucidation
This section forms the core of the characterization. A combination of NMR, IR, and Mass Spectrometry provides a detailed "fingerprint" of the molecule, allowing for unambiguous structural confirmation.
Visualization: Overall Analytical Workflow
Caption: Integrated analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.
Causality of Experimental Choice: ¹H NMR reveals the number of different types of protons, their electronic environments, and their neighboring protons. ¹³C NMR provides information about the carbon skeleton. The combination confirms the presence of the two distinct aromatic rings and all associated functional groups.
Protocol: NMR Sample Preparation
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Weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for this compound).[4]
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire spectra on a 400 MHz or higher spectrometer.
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic (H-a, H-b) | ~8.00 | d | 2H | Protons ortho to C=O |
| Aromatic (H-c, H-d) | ~7.15 | d | 2H | Protons ortho to O-ester |
| Aromatic (H-e, H-f) | ~6.95 | d | 2H | Protons ortho to -OCH₃ |
| Aromatic (H-g, H-h) | ~6.90 | d | 2H | Protons ortho to -OH |
| Methoxy (-OCH₃) | ~3.75 | s | 3H | Methyl protons |
| Phenolic (-OH) | ~10.3 | s (broad) | 1H | Hydroxyl proton |
Note: The aromatic region will show two distinct AA'BB' systems (appearing as doublets) due to the para-substitution on both rings.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Causality of Experimental Choice: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for rapid confirmation of the key structural components: the phenolic -OH, the ester carbonyl (C=O), and the ether C-O linkage.
Protocol: IR Spectrum Acquisition (ATR)
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the dry, powdered sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Ester C=O stretch | ~1730 | Strong, Sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| Ester/Ether C-O stretch | 1300 - 1100 | Strong |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and crucial information about its fragmentation pattern, which helps piece the structure together.
Causality of Experimental Choice: Electron Ionization (EI) is a common technique that provides a clear molecular ion peak (M⁺) and a reproducible fragmentation pattern. The fragments observed must logically derive from the proposed structure, thus validating it.
Protocol: MS Sample Preparation (Direct Infusion ESI or GC-MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
For GC-MS, inject the solution into the GC. For ESI, infuse the solution directly into the source.
-
Acquire the mass spectrum.
| m/z Value | Identity | Significance |
| 244 | [M]⁺ | Molecular Ion Peak, confirms C₁₄H₁₂O₄ |
| 123 | [CH₃O-C₆H₄-O]⁺ | Fragment corresponding to the 4-methoxyphenoxy portion |
| 121 | [HO-C₆H₄-CO]⁺ | Base peak; fragment corresponding to the 4-hydroxybenzoyl cation |
The presence of the molecular ion at m/z 244 confirms the elemental composition.[4] The observation of the base peak at m/z 121 is highly characteristic, resulting from the stable acylium ion formed after cleavage of the ester bond.[4]
Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography is essential for determining purity.
Causality of Experimental Choice: TLC is a rapid, qualitative technique ideal for monitoring the progress of the synthesis. HPLC provides a quantitative measure of purity, which is critical for drug development and materials science applications where even small impurities can have significant effects.
Protocol: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Spotting: Dissolve a small amount of crude reaction mixture and starting materials in a solvent and spot them on the plate.
-
Development: Place the plate in a chamber saturated with the mobile phase.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The product should have an Rf value distinct from the starting materials.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm).
-
Analysis: Inject a known concentration of the sample. Purity is calculated based on the area percentage of the main peak relative to all other peaks. A purity of >99% is often achievable after proper purification.[1]
Safety and Handling
A thorough characterization includes understanding the compound's handling requirements.
-
Hazards: May cause an allergic skin reaction (GHS Hazard statement H317).[3]
-
Precautions: Avoid breathing dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. In case of skin contact, wash thoroughly.
Conclusion
The definitive characterization of 4-Methoxyphenyl 4-hydroxybenzoate is a multi-faceted process that relies on the logical integration of synthesis, spectroscopy, and chromatography. By following the protocols outlined in this guide, a researcher can confidently confirm the compound's identity and purity. The congruence of data from NMR (connectivity), IR (functional groups), MS (molecular weight and fragmentation), and HPLC (purity) constitutes a self-validating system that ensures the material is suitable for its intended downstream application in research and development.
References
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